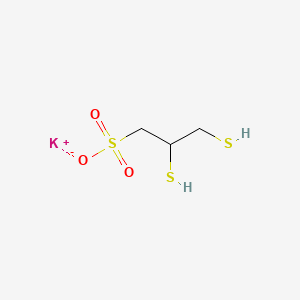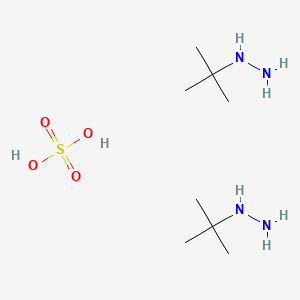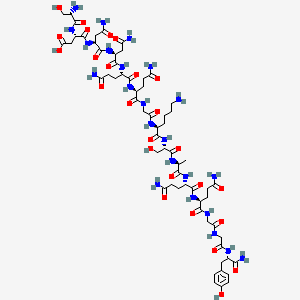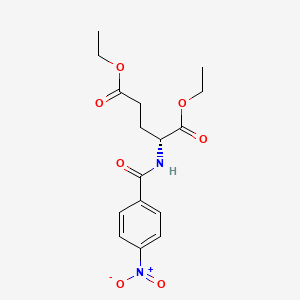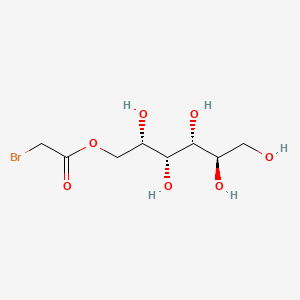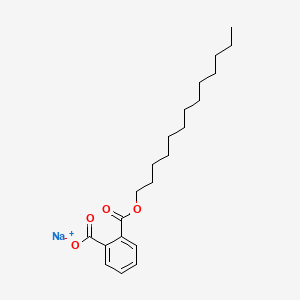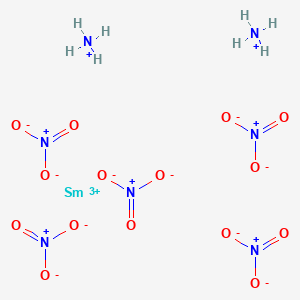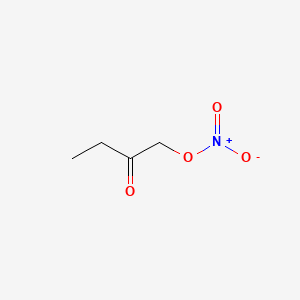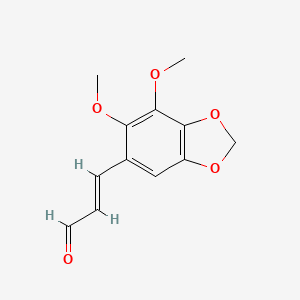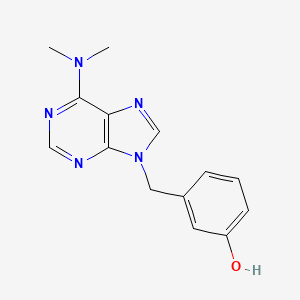
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that features a phenolic hydroxyl group and a purine derivative. This compound is of significant interest due to its unique structure, which combines the properties of phenols and purines, making it a valuable subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of phenol with formaldehyde and dimethylamine under controlled conditions to form the Mannich base. This intermediate is then reacted with a purine derivative to yield the final product. The reaction conditions often require a vacuum to remove water produced during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring.
Applications De Recherche Scientifique
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialized polymers and resins
Mécanisme D'action
The mechanism by which Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The purine derivative can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another compound with similar phenolic and amine functionalities.
3-Methylphenol: A simpler phenolic compound used in various chemical syntheses.
Uniqueness
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to its combination of phenolic and purine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler phenolic compounds and other purine derivatives.
Propriétés
Numéro CAS |
115204-52-9 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
3-[[6-(dimethylamino)purin-9-yl]methyl]phenol |
InChI |
InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(20)6-10/h3-6,8-9,20H,7H2,1-2H3 |
Clé InChI |
PFYTWQFOUDHUPQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



